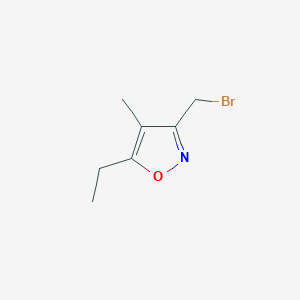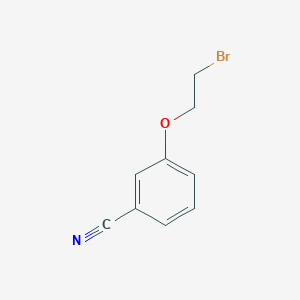
3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis of Bioactive Unsaturated Lactones
This compound has been used in the synthesis of bioactive unsaturated lactones based on benzo[f]coumarin and its derivatives . The allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates has been demonstrated, and the allylation products have been used in the target-oriented synthesis of new heterocyclic compounds .
Allylation of Carbonyl Compounds
The synthetic potential of methyl 3-(bromomethyl)but-3-enoate, a 2-substituted functionalized allyl bromide, has been demonstrated in the allylation of aldehydes and Schiff bases . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids, and their analogs .
Synthesis of Beta-Substituted Acrylates
3-Bromo-2-(bromomethyl)propionic acid, a related compound, has been used as an organic building block for the preparation of beta-substituted acrylates . It has been used in the preparation of t-butyl 2-(phenylthiomethyl) propenoate, t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate, and 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate .
Synthesis of Beta-Lactams
3-Bromo-2-(bromomethyl)propionic acid has also played an important role in the synthesis of beta-lactams by cyclization of the corresponding amide . Beta-lactams are a class of antibiotics, including penicillin derivatives, cephalosporins, monobactams, and carbapenems .
Organic Building Block
1-(Bromomethyl)-3-(phenoxymethyl)benzene, another related compound, has been found to have various scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Synthesis of Biologically Active Compounds
The synthetic potential of methyl 3-(bromomethyl)but-3-enoate has been demonstrated in the allylation of aldehydes and Schiff bases, and the allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids, and their analogs .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c1-3-7-5(2)6(4-8)9-10-7/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTIFBXDXDDMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)CBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole | |
CAS RN |
1517335-02-2 |
Source


|
| Record name | 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2553383.png)
![2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553384.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2553386.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2553390.png)





![6-(2-Methoxyphenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2553399.png)